molecular formula C19H15N3O2S B2591184 (3-(benzo[d]thiazol-2-yloxy)azetidin-1-yl)(1H-indol-2-yl)methanone CAS No. 1421466-07-0

(3-(benzo[d]thiazol-2-yloxy)azetidin-1-yl)(1H-indol-2-yl)methanone

Cat. No.: B2591184
CAS No.: 1421466-07-0
M. Wt: 349.41
InChI Key: BYVMUIWGMQJSRX-UHFFFAOYSA-N
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Description

The compound (3-(benzo[d]thiazol-2-yloxy)azetidin-1-yl)(1H-indol-2-yl)methanone is a complex organic molecule that combines the structural features of benzo[d]thiazole, azetidine, and indole These components are known for their significant biological activities and are often found in various pharmacologically active compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(benzo[d]thiazol-2-yloxy)azetidin-1-yl)(1H-indol-2-yl)methanone typically involves multiple steps, starting with the preparation of the benzo[d]thiazole and indole intermediates. The benzo[d]thiazole moiety can be synthesized through the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives. The indole moiety is often prepared via Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.

The azetidine ring is introduced through nucleophilic substitution reactions, where a suitable azetidine precursor reacts with the benzo[d]thiazole and indole intermediates under controlled conditions. The final step involves the coupling of these intermediates to form the desired compound, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

(3-(benzo[d]thiazol-2-yloxy)azetidin-1-yl)(1H-indol-2-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (3-(benzo[d]thiazol-2-yloxy)azetidin-1-yl)(1H-indol-2-yl)methanone is used as a building block for the synthesis of more complex molecules

Biology

The compound’s structural features make it a candidate for biological studies, particularly in understanding its interactions with biological macromolecules. It can be used in assays to study enzyme inhibition, receptor binding, and other biochemical processes.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its components, benzo[d]thiazole and indole, are known for their pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects. Researchers explore its efficacy and safety as a drug candidate for various diseases.

Industry

In the industrial sector, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties. It may also find applications in the production of specialty chemicals and pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

  • (3-(benzo[d]thiazol-2-yloxy)azetidin-1-yl)(5-chlorothiophen-2-yl)methanone
  • (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide
  • (S)-N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide

Uniqueness

What sets (3-(benzo[d]thiazol-2-yloxy)azetidin-1-yl)(1H-indol-2-yl)methanone apart from similar compounds is its unique combination of benzo[d]thiazole, azetidine, and indole moieties. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

[3-(1,3-benzothiazol-2-yloxy)azetidin-1-yl]-(1H-indol-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O2S/c23-18(16-9-12-5-1-2-6-14(12)20-16)22-10-13(11-22)24-19-21-15-7-3-4-8-17(15)25-19/h1-9,13,20H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYVMUIWGMQJSRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC3=CC=CC=C3N2)OC4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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